molecular formula C10H9NO2 B102502 5-Methoxy-3-phenylisoxazole CAS No. 18803-02-6

5-Methoxy-3-phenylisoxazole

Cat. No. B102502
CAS RN: 18803-02-6
M. Wt: 175.18 g/mol
InChI Key: OFEKSAHEQDFLIQ-UHFFFAOYSA-N
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Description

5-Methoxy-3-phenylisoxazole is a chemical compound with the molecular formula C10H9NO2 . It is a derivative of isoxazole, a five-membered heterocyclic moiety commonly found in many commercially available drugs .


Synthesis Analysis

The synthesis of isoxazole derivatives, including 5-Methoxy-3-phenylisoxazole, often involves metal-free synthetic routes . These methods are eco-friendly and avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, low abundance, toxicity, significant generation of waste, and difficulty in separating the metal from the reaction mixtures . One of the most researched and reported synthesis methods for isoxazole derivatives is the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .


Molecular Structure Analysis

The molecular structure of 5-Methoxy-3-phenylisoxazole consists of a five-membered isoxazole ring attached to a phenyl group and a methoxy group . The average mass of the molecule is 159.185 Da .


Chemical Reactions Analysis

Isoxazole compounds, including 5-Methoxy-3-phenylisoxazole, can undergo various chemical reactions. For instance, they can participate in (3 + 2) cycloaddition reactions . The specific chemical reactions that 5-Methoxy-3-phenylisoxazole can undergo may depend on the reaction conditions and the presence of other reactants.

Scientific Research Applications

Synthesis and Structural Analysis

Synthesis and Crystal Structure 5-Methoxy-3-phenylisoxazole derivatives have been synthesized and analyzed for their molecular packing and intermolecular interactions in crystals. These structures display intermolecular C—H•••O hydrogen bonding and C—H•••π interactions, forming layers in the crystal lattice. The crystal structures are consolidated by π—π interactions, and the most significant contributions to the crystal packing come from H•••H, H•••C/C•••H, and O•••H/H•••O interactions. Hirshfeld surface analysis, along with Density Functional Theory (DFT) calculations, has been used to analyze the electronic and geometric properties of these compounds, offering insights into their molecular electrostatic potential and the contributions of different intermolecular contacts within the supramolecular structure (Laamari et al., 2020).

Photolysis and Photochemistry The photolysis of 3-Hydroxy-4-phenylisoxazol-5(2H)-ones has been studied, revealing that these compounds photolyze independently from their tautomers. Novel photochemical pathways for these processes are suggested, offering potential applications in the field of photochemistry (Prager & Smith, 1995).

Nonlinear Optical Properties Isoxazole derivatives with the 3-phenyl-5-isoxazolone moiety have been shown to possess significant second-harmonic generation (SHG) effects, making them potential candidates for applications in nonlinear optics. Their optical and thermal properties have been characterized, providing a foundation for further exploration of their use in optoelectronic devices (Zhang et al., 2015).

Biological and Chemical Reactivity

Lithiation and Reactivity The lithiation of 3,5-disubstituted isoxazoles has been studied, demonstrating the formation of 4-lithio derivatives as shown by conversion to 4-carboxylic acids and 4-iodocompounds. This research lays the groundwork for the use of isoxazoles in various synthetic applications and provides insights into their reactivity patterns (Micetich & Chin, 1970).

Molecular Docking and Pharmacological Evaluation Novel isoxazole derivatives have been synthesized and evaluated for their antimicrobial and antitubercular activity, supported by molecular docking studies. These compounds show potential as therapeutic agents against various bacterial infections and tuberculosis (Shingare et al., 2018).

properties

IUPAC Name

5-methoxy-3-phenyl-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-12-10-7-9(11-13-10)8-5-3-2-4-6-8/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFEKSAHEQDFLIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NO1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxy-3-phenylisoxazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
T Nishiwaki, T Saito - Journal of the Chemical Society C: Organic, 1971 - pubs.rsc.org
… 5-Amino-3-arylisoxazoles and 3-aryl-2H-azirine-2-carboxamides afford aziridin-2-ylphosphonates whereas 5-methoxy-3-phenylisoxazole gives an aziridine dimer which has a …
Number of citations: 14 pubs.rsc.org
S AURICCHIO, A RICCA… - Gazzetta chimica …, 1992 - re.public.polimi.it
… The reaction of 5-methoxy-3-phenylisoxazole, 1a, with primary and secondary alcohols in the presence of acids gives 5-alkoxy derivatives 1b-d in almost quantitative yields. …
Number of citations: 3 re.public.polimi.it
AJ Boulton, AR Katritzky - Tetrahedron, 1961 - Elsevier
… On the reasonable assumption that the spectrum of 4-bromo-5-methoxy-3-phenylisoxazole would be similar to that of its ltmethyl analogue, Figs. 7 and 8 show that 4-bromo-3-…
Number of citations: 95 www.sciencedirect.com
JB Carr, HG Durham, DK Hass - Journal of Medicinal Chemistry, 1977 - ACS Publications
… 4- Chloro-5-methoxy-3-phenylisoxazole (50). To a stirred slurry of 33 g (0.19 mol) of 38 in 100 mL of CH2C12 at 0 C was added dropwise 15 mL (0.19 mol) of S02C12. The temperature …
Number of citations: 95 pubs.acs.org
DJ Anderson - The Journal of Organic Chemistry, 1986 - ACS Publications
… 5-Methoxy-3-phenylisoxazole-4-carboxaldehyde (18). The chloroaldehyde 15 (1.0 g, 4.82 mmol) was stirred in methanol (25 mL), and 120 drops (ca. mL) of a 25% solution of sodium …
Number of citations: 23 pubs.acs.org
EE Galenko, OA Tomashenko, AF Khlebnikov… - Organic & …, 2015 - pubs.rsc.org
… , 71%) was obtained from 5-methoxy-3-phenylisoxazole (1a) (… 84%) was obtained from 5-methoxy-3-phenylisoxazole (1a) (… , 75%) was obtained from 5-methoxy-3-phenylisoxazole (1a) (…
Number of citations: 27 pubs.rsc.org
AV Agafonova, IA Smetanin, NV Rostovskii… - Chemistry of …, 2017 - Springer
… Thus, isomerization of 4-iodo-5-methoxy-3-phenylisoxazole 1g in the presence of FeCl 2 ·4H 2 O, according to the data of 1 Н NMR spectroscopy acquired for the reaction mixture, gave …
Number of citations: 20 link.springer.com
NV Rostovskii, AV Agafonova, IA Smetanin… - …, 2017 - thieme-connect.com
… Our first experiments showed that the isomerization of 4-bromo-5-methoxy-3-phenylisoxazole (8a) proceeded smoothly under FeCl 2 ·4H 2 O (30 mol%) catalysis in acetonitrile at …
Number of citations: 32 www.thieme-connect.com
EE Galenko, AV Galenko, AF Khlebnikov, MS Novikov - researchgate.net
… with compound 4b (56%), was obtained from 5-methoxy-3-phenylisoxazole 1a (150 mg, 0.86 mmol), pentane-2,4-dione 2a (87 mg, 0.87 mmol), FeCl2·4H2O (36 mg, 0.18 mmol, 20% …
Number of citations: 0 www.researchgate.net
G Del Re - Journal of the Chemical Society (Resumed), 1962 - pubs.rsc.org
… lD The fact that 5-methoxy-3-phenylisoxazole, which should not differ much from 3-phenylisoxazole itself, gives the m-nitro-derivative in concentrated sulphuric acid 20 is not in …
Number of citations: 1 pubs.rsc.org

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